Magnesium, chloro(1-methylethyl)-

Catalog No.
S705060
CAS No.
1068-55-9
M.F
C3H7ClMg
M. Wt
102.84 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium, chloro(1-methylethyl)-

CAS Number

1068-55-9

Product Name

Magnesium, chloro(1-methylethyl)-

IUPAC Name

magnesium;propane;chloride

Molecular Formula

C3H7ClMg

Molecular Weight

102.84 g/mol

InChI

InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

IUYHWZFSGMZEOG-UHFFFAOYSA-M

SMILES

C[CH-]C.[Mg+2].[Cl-]

Canonical SMILES

C[CH-]C.[Mg+2].[Cl-]

Magnesium, chloro(1-methylethyl)-, also known as isopropylmagnesium chloride (i-PrMgCl), is a widely used Grignard reagent in organic synthesis. Grignard reagents are organometallic compounds containing a carbon-magnesium bond (C-Mg) and are renowned for their ability to act as nucleophiles, readily reacting with various electrophiles to form new carbon-carbon bonds.

Synthesis of Alcohols

One of the most common applications of i-PrMgCl in scientific research is the synthesis of primary, secondary, and tertiary alcohols. The reaction involves the addition of the Grignard reagent to a carbonyl compound (aldehydes or ketones). The specific type of alcohol formed depends on the reaction conditions and the nature of the carbonyl compound.

For instance, reacting i-PrMgCl with formaldehyde (HCHO) yields primary alcohols, while its reaction with ketones results in secondary alcohols. Additionally, modifying the reaction conditions, such as employing quenching agents, allows for the selective synthesis of tertiary alcohols.

Formation of Carbon-Carbon Bonds

i-PrMgCl also plays a crucial role in forming various carbon-carbon bonds beyond the synthesis of alcohols. Its nucleophilic character enables it to react with a diverse range of electrophiles, including epoxides, halides, and imines, leading to the formation of new C-C bonds.

For example, the reaction of i-PrMgCl with epoxides leads to the formation of β-hydroxy alcohols, while its reaction with alkyl halides (R-X) results in the formation of alkanes (R-R). Moreover, i-PrMgCl can participate in C-C bond formation through the addition to imines, paving the way for the synthesis of amines with specific functionalities.

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (72.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H260 (85.66%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

1068-55-9

Wikipedia

Isopropylmagnesium chloride

General Manufacturing Information

Magnesium, chloro(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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